![molecular formula C14H8BrClN2 B1524381 6-Bromo-4-chloro-2-phenylquinazoline CAS No. 412923-42-3](/img/structure/B1524381.png)
6-Bromo-4-chloro-2-phenylquinazoline
Overview
Description
“6-Bromo-4-chloro-2-phenylquinazoline” is a chemical compound with the empirical formula C14H8BrClN2 and a molecular weight of 319.58 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string Clc1nc(-c2ccccc2)c3cc(Br)ccc3n1
. The InChI key for this compound is XHAZRLJQCFZAAJ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Antimalarial Agents
6-Bromo-4-chloro-2-phenylquinazoline and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds exhibit significant activity against various microorganisms and the malaria parasite P. falciparum (Parthasaradhi et al., 2015).
Antibacterial Evaluation
A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity. The crystal structure and molecular interactions of this compound were also analyzed, showing significant antibacterial properties (Ouerghi et al., 2021).
Antiviral and Cytotoxic Activities
Derivatives of this compound were synthesized and tested for their antiviral activity against HIV, HSV, and vaccinia viruses. Some compounds showed distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Photophysical Properties
The electronic absorption and emission properties of polycarbo-substituted quinazolines derived from this compound were studied. These studies are crucial for understanding the intramolecular charge transfer properties of these compounds (Mphahlele et al., 2015).
Synthesis and Pharmacological Activities
Various derivatives of 6-bromoquinazolinones, known for their pharmacological importance such as anti-inflammatory, analgesic, and antibacterial activities, were synthesized and characterized. Their pharmacological activities were evaluated, showing significant results (Rajveer et al., 2010).
Cytotoxicity Studies
The cytotoxicity of novel polycarbo-substituted imidazo[1,2-c]quinazolines derived from this compound was examined. These compounds were screened for their effects on human breast adenocarcinoma and cervical cancer cells, highlighting their potential in cancer research (Khoza et al., 2015).
Synthesis and Antimicrobial Activity of Quinazolinones
This compound derivatives were synthesized and tested for their antimicrobial activity, showing effectiveness against a range of bacterial strains. This research contributes to the development of new antimicrobial agents (Patel et al., 2006).
Safety and Hazards
“6-Bromo-4-chloro-2-phenylquinazoline” is toxic if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
6-bromo-4-chloro-2-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYEVWBXVPXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680051 | |
Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
412923-42-3 | |
Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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